molecular formula C11H8O4S B11987883 2-Furancarboxaldehyde, 5-(phenylsulfonyl)- CAS No. 39689-09-3

2-Furancarboxaldehyde, 5-(phenylsulfonyl)-

Cat. No.: B11987883
CAS No.: 39689-09-3
M. Wt: 236.25 g/mol
InChI Key: TWAKVDWCYBSJDE-UHFFFAOYSA-N
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Description

2-Furancarboxaldehyde, 5-(phenylsulfonyl)- is an organic compound characterized by a furan ring substituted with a phenylsulfonyl group at the 5-position and an aldehyde group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furancarboxaldehyde, 5-(phenylsulfonyl)- typically involves the sulfonylation of 2-furancarboxaldehyde. One common method includes the reaction of 2-furancarboxaldehyde with phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity 2-Furancarboxaldehyde, 5-(phenylsulfonyl)- .

Chemical Reactions Analysis

Types of Reactions

2-Furancarboxaldehyde, 5-(phenylsulfonyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Furancarboxaldehyde, 5-(phenylsulfonyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Furancarboxaldehyde, 5-(phenylsulfonyl)- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The phenylsulfonyl group can enhance the compound’s stability and reactivity, facilitating its interaction with specific molecular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Furancarboxaldehyde, 5-(phenylsulfonyl)- is unique due to the presence of both an aldehyde group and a phenylsulfonyl group. This combination imparts distinct reactivity and stability, making it valuable for various synthetic and industrial applications .

Properties

CAS No.

39689-09-3

Molecular Formula

C11H8O4S

Molecular Weight

236.25 g/mol

IUPAC Name

5-(benzenesulfonyl)furan-2-carbaldehyde

InChI

InChI=1S/C11H8O4S/c12-8-9-6-7-11(15-9)16(13,14)10-4-2-1-3-5-10/h1-8H

InChI Key

TWAKVDWCYBSJDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(O2)C=O

Origin of Product

United States

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